6PPD

Übersicht

Beschreibung

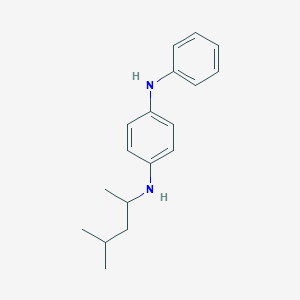

N-(1,3-dimethylbutyl)-n' -phenyl-p-phenylenediamine is a purple flakes. (NTP, 1992)

Wissenschaftliche Forschungsanwendungen

Abbau und Entgiftung von 6PPD-Chinon

This compound kann sich in einer aeroben Umgebung in this compound-Chinon umwandeln, das für Wasserorganismen hochgiftig ist . Eine Studie hat ein durch Sonnenlicht angetriebenes IO4−- Aktivierungssystem für den effizienten Abbau von this compound-Chinon bei Umweltkonzentrationen etabliert . Diese Technologie ist vielversprechend für den Abbau und die Entgiftung von hochgiftigem this compound-Chinon im Wasser .

Direkte Injektionsanalyse von this compound-Chinon in Wasser

Es wurde eine Methode zur direkten Injektion zur Analyse von this compound-Chinon (this compound-Q) in Wasser entwickelt, die Quantifizierungsgrenzen (LOQ) im mittleren ng/L-Bereich mit einer Laufzeit von 8,5 Minuten erreicht . Diese Methode zeigt eine gute Empfindlichkeit und Wiederfindungsrate in verschiedenen Wasserquellen .

Umweltbelastung und Sicherheit

This compound wird verwendet, um Reifen vor Abbau und Rissen zu schützen und so die Sicherheit des Fahrers zu gewährleisten

Wirkmechanismus

Target of Action

6PPD is primarily used as an antioxidant and antiozonant in rubber tires . Its main target is the rubber compound in the tires, which it protects from degradation due to reactions with ozone and other reactive oxygen species in the air .

Mode of Action

When exposed to air, this compound reacts with ozone to create this compound-quinone (also known as this compound-Q) . This reaction prevents further degradation of the tire rubber, ensuring its longevity .

Biochemical Pathways

The transformation of this compound to this compound-quinone involves a series of oxidation processes, including amine group oxidation, side-chain oxidation, and nitroxide radical formation . The high toxicity of this compound-quinone is attributed to the formed quinone structure .

Pharmacokinetics

The hydrolysis half-life of this compound-quinone (12.8–16.3 days) is much longer than that of this compound (0.2–2.7 hours), leading to persistent toxic effects on sensitive organisms .

Result of Action

The transformation of this compound to this compound-quinone results in a compound with high toxicity to aquatic organisms . For instance, this compound-quinone has been linked to the deaths of coho salmon in urban Puget Sound streams .

Action Environment

Environmental factors play a significant role in the action of this compound. The compound is released from tires through normal wear, and when it rains, stormwater from hard surfaces like parking lots and streets washes these particles into streams and other water bodies . As a result, this compound-quinone may be present in local stormwater and surface waters, posing a threat to aquatic life .

Biochemische Analyse

Biochemical Properties

This transformation is of great concern due to the high toxicity of 6PPD-quinone to aquatic organisms .

Cellular Effects

Its transformation product, this compound-quinone, has been shown to have higher toxicity to human liver cells than this compound . Exposure to this compound-quinone induced changes in phenylalanine, tyrosine, and tryptophan biosynthesis and tyrosine metabolism pathways in human liver cells .

Molecular Mechanism

Its transformation product, this compound-quinone, is formed through oxidation of this compound by singlet oxygen (1O2) in the ozone environment through a series transformation process including amine group oxidation, side-chain oxidation, and nitroxide radical formation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound-quinone, the transformation product of N1-(4-Methylpentan-2-yl)-N4-phenylbenzene-1,4-diamine, is more stable in water than this compound because the hydrolysis half-life of this compound-quinone is much longer than that of this compound . This leads to persistent toxic effects on sensitive organisms .

Dosage Effects in Animal Models

Its transformation product, this compound-quinone, has been shown to have species-specific acute toxicity in fishes .

Metabolic Pathways

Its transformation product, this compound-quinone, is formed through oxidation of this compound by singlet oxygen (1O2) in the ozone environment through a series transformation process including amine group oxidation, side-chain oxidation, and nitroxide radical formation .

Transport and Distribution

Its transformation product, this compound-quinone, has been widely detected in road run-off, tyre rubber leachate, and road dust, especially in natural waters .

Subcellular Localization

It is known that this compound is mobile within the rubber and slowly migrates to the surface via blooming .

Eigenschaften

IUPAC Name |

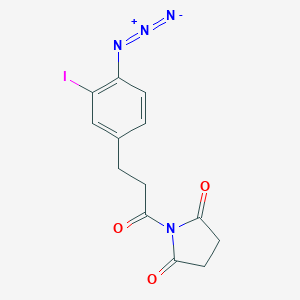

4-N-(4-methylpentan-2-yl)-1-N-phenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2/c1-14(2)13-15(3)19-17-9-11-18(12-10-17)20-16-7-5-4-6-8-16/h4-12,14-15,19-20H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMVLMVFYMGSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

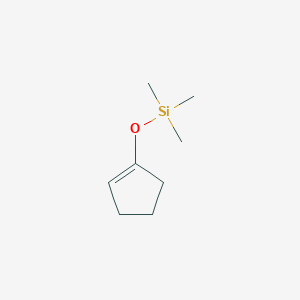

CC(C)CC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2 | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025114 | |

| Record name | N-(4-Methyl-2-pentyl)-N′-phenyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-(1,3-dimethylbutyl)-n'-phenyl-p-phenylenediamine is a purple flakes. (NTP, 1992), Dry Powder; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Other Solid, Dark violet solid; [HSDB] Brown to violet solid; Turns dark brown on light exposure; [ICSC], BROWN-TO-VIOLET SOLID IN VARIOUS FORMS. TURNS DARK BROWN ON EXPOSURE TO LIGHT. | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenediamine, N1-(1,3-dimethylbutyl)-N4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

500 °F at 760 mmHg (NTP, 1992), 370 °C (calculated) | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

400 °F (NTP, 1992), 204 °C, 200 °C c.c. | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 0.01 | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1 (NTP, 1992) - Denser than water; will sink, 1.07, 1.02 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BENZENEDIAMINE, N-(1,3-DIMETHYLBUTYL)-N'-PHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000005 [mmHg], Vapor pressure at 25 °C: negligible | |

| Record name | 1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Dark, violet solid | |

CAS No. |

793-24-8 | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antioxidant 4020 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=793-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000793248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1-(1,3-dimethylbutyl)-N4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(4-Methyl-2-pentyl)-N′-phenyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJD0U67PS1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BENZENEDIAMINE, N-(1,3-DIMETHYLBUTYL)-N'-PHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

113.4 to 113.9 °F (NTP, 1992), 50 °C, 45-48 °C | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BENZENEDIAMINE, N-(1,3-DIMETHYLBUTYL)-N'-PHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the symptoms of 6PPD-quinone poisoning in fish?

A3: Coho salmon exposed to lethal concentrations of this compound-quinone exhibit symptoms like gasping, increased ventilation, loss of equilibrium, and erratic swimming, often leading to mortality. []

Q2: How does this compound-quinone enter the environment?

A4: this compound leaches from tire tread wear particles (TWPs) and crumb rubber used in artificial turf, entering waterways primarily through stormwater runoff. [, , , ] this compound is then transformed into this compound-quinone through reactions with ozone or other oxidants. [, ]

Q3: What is being done to mitigate the environmental impact of this compound-quinone?

A5: Research suggests that stormwater bioretention systems like bioretention cells can effectively remove over 90% of this compound-quinone, highlighting the importance of green infrastructure in mitigating its impact. [] Additionally, studies exploring alternative antioxidants with reduced environmental toxicity are underway. []

Q4: Are there other organisms affected by this compound or its transformation products?

A6: Research has shown that this compound and its leachate can be acutely lethal to the water flea Daphnia pulex, impacting their survival rates and reproductive capabilities. [] Additionally, bioaccumulation and trophic transfer of this compound and its transformation products have been observed in estuarine food webs, raising concerns about potential ecosystem-level effects. []

Q5: What is the mechanism of toxicity of this compound-quinone?

A7: The exact mechanism of this compound-quinone toxicity is still under investigation. Recent research suggests that this compound-quinone might form DNA adducts in both mammalian cells and aquatic organisms, potentially contributing to its toxic effects. [] Further research is needed to fully understand the pathways involved in its toxicity.

Q6: What is known about the differences in species sensitivity to this compound-quinone?

A8: Studies indicate that differences in this compound-quinone sensitivity might be attributed to variations in toxicokinetics and metabolism across species. For instance, tolerant fish species or life stages exhibit higher levels of a specific O-glucuronide metabolite of this compound-quinone compared to sensitive ones, suggesting a more efficient detoxification mechanism. [, ]

Q7: Are there any biomarkers for this compound-quinone exposure?

A9: Research indicates that the semi-quantification of this compound-quinone metabolites in bile, particularly the O-glucuronide metabolite, could serve as a potential biomarker for this compound-quinone exposure in fish. [] This finding could be valuable for environmental monitoring and risk assessment.

Q8: Has this compound-quinone been found to affect other organisms besides fish?

A10: Yes, a study demonstrated that this compound-quinone exposure could shorten the lifespan and negatively impact the healthspan of Caenorhabditis elegans. [] This finding suggests that this compound-quinone might have broader ecological consequences beyond fish populations.

Q9: How is this compound-quinone analyzed in environmental samples?

A11: Various analytical methods have been developed to detect and quantify this compound-quinone in environmental matrices like water, soil, and air. High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is commonly used for identification and quantification of this compound and its transformation products. [, , ]

Q10: Are there any rapid screening methods for this compound-quinone?

A12: Yes, researchers have developed a direct mass spectrometry method using a thin polydimethylsiloxane membrane immersion probe for rapid, semi-quantitative analysis of this compound-quinone. [] This approach eliminates the need for time-consuming sample preparation and chromatographic separation, enabling higher throughput for large-scale monitoring.

Q11: What other analytical techniques are used to study this compound and its transformation products?

A13: Besides HPLC-HRMS, techniques like gas chromatography-mass spectrometry (GC-MS), Fourier-transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) are employed to analyze this compound, its degradation products, and their impact on materials like rubber. [, , , ]

Q12: How does this compound function as an antioxidant in rubber?

A14: this compound and other p-phenylenediamines act as antiozonants and antioxidants in rubber by scavenging free radicals generated during oxidative degradation. They protect the rubber from ozone attack and prevent chain scission, maintaining its physical properties and extending its lifespan. [, , ]

Q13: Are there alternatives to this compound in tire rubber?

A15: Researchers are exploring alternatives to this compound, including other types of antioxidants like polymer-bound antioxidants and lignin, to achieve comparable performance while minimizing environmental concerns. [, , ]

Q14: How effective are microencapsulated antioxidants like MCthis compound in preventing rubber degradation?

A16: Studies indicate that microencapsulated this compound (MCthis compound) exhibits superior performance compared to free this compound in preventing rubber degradation. The encapsulation reduces evaporation and migration of the antioxidant, leading to improved stress-strain properties, flex cracking resistance, and reduced discoloration over time. []

Q15: What are the critical knowledge gaps in this compound research?

A15: Key knowledge gaps include fully elucidating the mechanism of this compound-quinone toxicity in various species, understanding the long-term ecological impacts of this compound and its transformation products, and developing safer and equally effective alternatives for tire rubber applications.

Q16: What are the implications of this research for future regulations?

A18: This research highlights the need for stricter regulations regarding the use and disposal of tires to minimize the release of this compound and its toxic transformation products into the environment. [, ] It also emphasizes the importance of monitoring and assessing the risks associated with emerging contaminants from tire wear.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9R,21R)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-15-one](/img/structure/B11393.png)

![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)

![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)